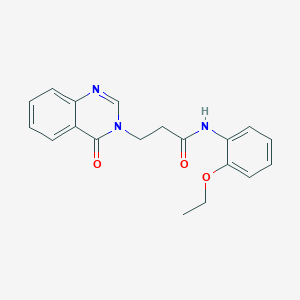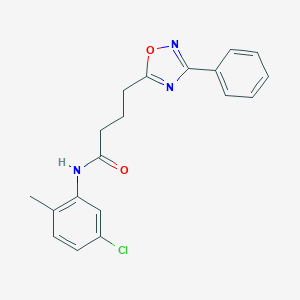
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products.
实验室实验的优点和局限性
One of the advantages of using N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high potency. N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a high affinity for its target proteins, which makes it an effective tool for studying various signaling pathways. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water. This can make it difficult to administer N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide to cells or animals in experiments.
未来方向
There are several future directions for research on N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to investigate the potential of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in combination therapy with other drugs for cancer treatment. Another direction is to explore the use of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective synthesis methods for this compound.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound with potential therapeutic applications in cancer treatment, anti-inflammatory therapy, and neuroprotection. Its high potency and ability to modulate various signaling pathways make it an effective tool for scientific research. However, more research is needed to fully understand the mechanism of action of N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and to develop more effective synthesis methods for this compound.
合成方法
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a two-step reaction. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 5-chloro-2-methylphenylamine and butyric anhydride to produce N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
科学研究应用
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. In anti-inflammatory therapy, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect neurons against oxidative stress and inflammation.
属性
分子式 |
C19H18ClN3O2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-10-11-15(20)12-16(13)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
InChI 键 |
ZTTXRIZRDIFVOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



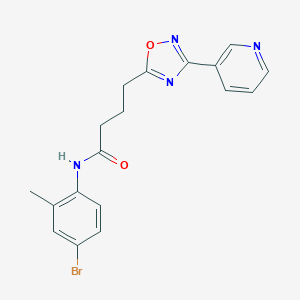
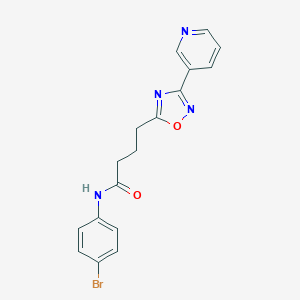

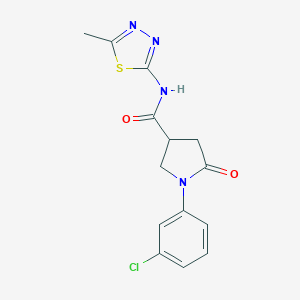
![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)


![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)
